molecular formula C11H11FN2O2 B1492917 Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1315359-46-6

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No. B1492917
CAS RN: 1315359-46-6
M. Wt: 222.22 g/mol
InChI Key: FJARUKLKYSWXNR-UHFFFAOYSA-N
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Description

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H11FN2O2 . It has a molecular weight of 222.218 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11FN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . More specific physical and chemical properties are not provided in the available resources.

Safety and Hazards

The safety information available indicates that Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can alter the metabolic pathways and influence the overall biochemical processes within the cell.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and neural function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it undergoes phase I and phase II metabolism, involving oxidation and conjugation reactions mediated by cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of the compound in specific tissues can influence its pharmacological effects and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJARUKLKYSWXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
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